molecular formula C11H10ClNO3 B597036 (e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate CAS No. 1233055-23-6

(e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate

Cat. No.: B597036
CAS No.: 1233055-23-6
M. Wt: 239.655
InChI Key: KKQMYWNFIHJJJZ-DUXPYHPUSA-N
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Description

(E)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate is a valuable chemical intermediate in scientific research, particularly in the field of agrochemical discovery. Its structure, featuring a chloropyridinyl moiety, is commonly found in compounds with significant biological activity. This reagent serves as a key synthetic precursor in the development of novel 6-aryl-4-aminopicolinate compounds, a class of chemicals investigated for their potent herbicidal properties . Research utilizing this intermediate contributes to the exploration of new modes of action for sustainable crop protection solutions. It is intended for use by qualified researchers in controlled laboratory settings to advance the development of next-generation agricultural products.

Properties

IUPAC Name

methyl (E)-5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClNO3/c1-16-11(15)6-9(14)4-2-8-3-5-10(12)13-7-8/h2-5,7H,6H2,1H3/b4-2+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKQMYWNFIHJJJZ-DUXPYHPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(=O)C=CC1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)CC(=O)/C=C/C1=CN=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate typically involves the reaction of 6-chloropyridine-3-carbaldehyde with methyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by an intramolecular cyclization to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The chloropyridine ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in various substituted pyridine derivatives.

Scientific Research Applications

(e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: It may be used in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Research Findings and Validation

  • Structural Analysis : Tools like SHELX and ORTEP-3 () are critical for determining crystal structures of such compounds, ensuring accurate bond-length and angle measurements.
  • Validation : Structure validation protocols () confirm the absence of crystallographic disorders or incorrect stereochemistry, which is vital for reliable comparisons with analogs.

Biological Activity

(e)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate is a chemical compound with potential biological activity due to its structural characteristics. This article explores its biological properties, including enzyme inhibition, antiviral activity, and potential therapeutic applications.

  • Molecular Formula : C11H10ClNO3
  • Molecular Weight : 239.65 g/mol
  • CAS Number : 1233055-23-6

This compound features a chloropyridinyl moiety, which is known to enhance biological activity through various mechanisms.

Enzyme Inhibition

Research indicates that compounds similar to this compound can exhibit significant enzyme inhibitory activity. For instance, studies on chloropyridinyl esters have demonstrated their ability to inhibit the SARS-CoV 3CL protease, a critical enzyme in the viral life cycle. The following table summarizes relevant findings:

CompoundIC50 (nM)EC50 (µM)Remarks
Compound 12502.8Potent against SARS-CoV 3CL protease
Compound 2650>100Improved activity with methyl substitution
This compoundTBDTBDPotential for further investigation

The exact IC50 and EC50 values for this compound are yet to be determined, but its structural similarities suggest potential efficacy.

Antiviral Activity

In the context of antiviral research, compounds containing the chloropyridinyl group have been explored for their effectiveness against various viruses. While some studies have shown limited antiviral activity in certain derivatives, the presence of specific functional groups can enhance their efficacy. For example:

  • SARS-CoV Inhibition : Some chloropyridinyl esters have exhibited promising antiviral properties, with EC50 values ranging from 24–64 µM.
  • Mechanism of Action : The mechanism often involves the inhibition of viral proteases, preventing viral replication.

Case Study: SARS-CoV Protease Inhibitors

A recent study focused on developing chloropyridinyl esters as inhibitors of the SARS-CoV 3CL protease. The findings highlighted:

  • Inhibitory Mechanism : The compounds formed covalent bonds with the catalytic site of the protease.
  • Structure–Activity Relationship (SAR) : Modifications in the aromatic ring significantly affected both enzyme inhibitory and antiviral activities.

Additional Research

Further investigations into related compounds have shown that modifications such as methyl substitutions can lead to improved enzyme activity while maintaining low cytotoxicity levels (CC50 >100 µM) .

Q & A

Q. What established synthetic routes are available for (E)-Methyl 5-(6-chloropyridin-3-yl)-3-oxopent-4-enoate, and what intermediates are critical?

  • Methodological Answer : The synthesis of pyridinyl-containing α,β-unsaturated ketones typically involves condensation reactions. For example, analogous compounds like 6-chloropyridin-3-yl acetic acid hydrazide derivatives are synthesized via nucleophilic substitution of chloromethylpyridine precursors, followed by reaction with isothiocyanates and subsequent cyclization . Key intermediates include:
  • 6-chloro-3-chloromethylpyridine : A precursor for introducing the pyridinyl moiety.
  • α,β-unsaturated ester intermediates : Formed via base-catalyzed elimination or Wittig-like reactions.
    Reaction optimization (e.g., temperature control at 60–80°C, use of anhydrous solvents like THF) minimizes isomerization of the double bond .

Q. How can spectroscopic methods verify the purity and identity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : The (E)-configuration of the α,β-unsaturated ketone is confirmed by coupling constants (Jtrans1516 HzJ_{trans} \approx 15-16\ \text{Hz}) between the vinyl protons. The 6-chloropyridin-3-yl group shows characteristic aromatic proton splitting (e.g., doublets at δ 8.2–8.5 ppm for H-2 and H-4) .
  • LCMS/HPLC : Retention times (e.g., 1.50 minutes under QC-SMD-TFA05 conditions) and m/zm/z values (e.g., [M+H]+^+ peaks) are compared to standards. Reverse-phase C18 columns with acetonitrile/water gradients are effective for purity assessment .

Advanced Research Questions

Q. What crystallographic strategies resolve stereochemical uncertainties in the α,β-unsaturated ketone moiety?

  • Methodological Answer :
  • X-ray Diffraction : Single-crystal X-ray analysis using SHELXL for refinement (e.g., Rfactor<0.05R_{\text{factor}} < 0.05) confirms the (E)-configuration. Disorder in the unsaturated system is minimized by slow crystallization from ethyl acetate/hexane .
  • ORTEP Visualization : Graphical interfaces like ORTEP-3 aid in interpreting thermal ellipsoids and bond angles, ensuring accurate stereochemical assignments .
  • Validation Tools : PLATON/ADDSYM checks for missed symmetry, while RINGER evaluates electron density for potential isomerization artifacts .

Q. How should discrepancies between computational reactivity predictions and experimental results be addressed?

  • Methodological Answer :
  • Cross-Validation : Compare DFT-calculated transition states (e.g., Gaussian 16 at B3LYP/6-31G* level) with experimental kinetics. For example, if computational models underestimate steric hindrance at the pyridinyl group, adjust force-field parameters or use higher-level basis sets (e.g., cc-pVTZ) .
  • Isotopic Labeling : Use 13C^{13}\text{C}-labeled intermediates to track unexpected side reactions (e.g., keto-enol tautomerization) during synthesis .

Q. What steps prevent isomerization during synthesis of the α,β-unsaturated system?

  • Methodological Answer :
  • Solvent Selection : Use non-polar solvents (e.g., toluene) to stabilize the (E)-isomer via reduced dielectric interactions.
  • Catalyst Optimization : Titanium(IV) chloride or DMAP accelerates condensation while suppressing retro-aldol side reactions .
  • Temperature Control : Maintain reactions below 80°C to avoid thermal equilibration between (E) and (Z) isomers .

Analytical and Data Analysis Questions

Q. Which HPLC conditions effectively separate this compound from its Z-isomer?

  • Methodological Answer :
Parameter Condition Source
ColumnC18 (4.6 × 150 mm, 5 µm)
Mobile PhaseAcetonitrile/0.1% TFA in water (70:30)
Flow Rate1.0 mL/min
DetectionUV at 254 nm
Retention Time (E)~1.50 minutes
Retention Time (Z)~1.65 minutes (broadened peak)

Note : Adjusting the TFA concentration to 0.05% improves peak symmetry for the Z-isomer .

Data Contradiction Analysis

Q. How to address conflicting NMR and X-ray data regarding substituent orientation?

  • Methodological Answer :
  • Dynamic Effects : NMR may average conformers (e.g., pyridinyl ring rotation), while X-ray captures a static structure. Use variable-temperature NMR to identify coalescence points for dynamic processes .
  • Density Functional Theory (DFT) : Compare calculated NMR chemical shifts (e.g., via ADF software) with experimental data to reconcile discrepancies .

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